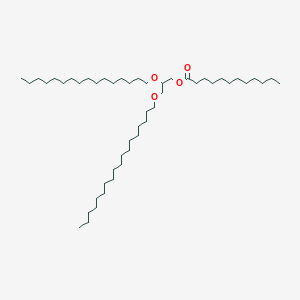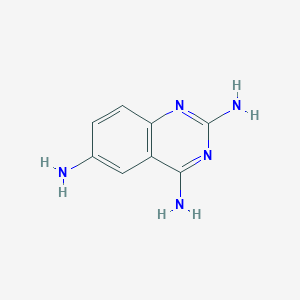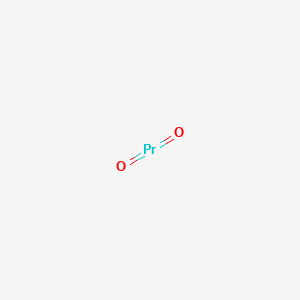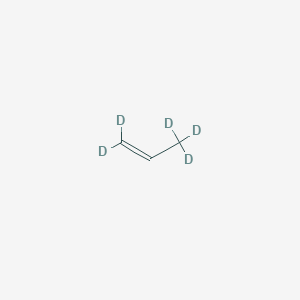
1,1,3,3,3-Pentadeuterioprop-1-ene
Overview
Description
1,1,3,3,3-Pentadeuterioprop-1-ene: is a deuterated analog of propene, where five hydrogen atoms are replaced by deuterium. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in various scientific research applications, especially in the field of spectroscopy and reaction mechanism studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3,3-Pentadeuterioprop-1-ene can be synthesized through the deuteration of propene. One common method involves the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of deuterated compounds often involves the use of heavy water (D2O) as a source of deuterium. The process typically includes the catalytic deuteration of hydrocarbons under controlled conditions to achieve high levels of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3,3-Pentadeuterioprop-1-ene undergoes similar chemical reactions as its non-deuterated counterpart, propene. These reactions include:
Oxidation: The compound can be oxidized to form deuterated alcohols, aldehydes, or carboxylic acids.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using deuterium gas (D2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides.
Scientific Research Applications
1,1,3,3,3-Pentadeuterioprop-1-ene is widely used in scientific research due to its unique properties:
Chemistry: It is used in kinetic isotope effect studies to understand reaction mechanisms.
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.
Medicine: It is used in the development of deuterated drugs, which often have improved metabolic stability and reduced toxicity.
Industry: Deuterated compounds are used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 1,1,3,3,3-Pentadeuterioprop-1-ene exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen atoms, results in a lower vibrational frequency and bond dissociation energy. This leads to slower reaction rates for processes involving C-D bonds compared to C-H bonds, allowing researchers to study reaction mechanisms in greater detail.
Comparison with Similar Compounds
- 1,1,1,3,3-Pentadeuterio-2-(trideuteriomethoxy)prop-1-ene
- 1,1,1,3,3-Pentafluoropropane
- cis-1,3,3,3-Tetrafluoroprop-1-ene
Comparison: 1,1,3,3,3-Pentadeuterioprop-1-ene is unique due to its specific deuterium substitution pattern, which makes it particularly useful for studying the kinetic isotope effect. Other similar compounds, such as 1,1,1,3,3-Pentafluoropropane and cis-1,3,3,3-Tetrafluoroprop-1-ene, have different substitution patterns and are used in different applications, such as refrigerants and solvents .
Properties
IUPAC Name |
1,1,3,3,3-pentadeuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-KPAILUHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=CC([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
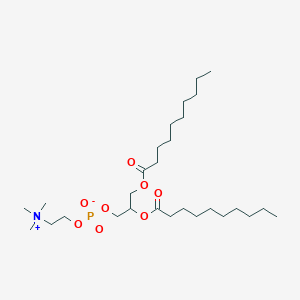
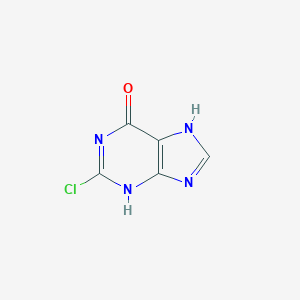
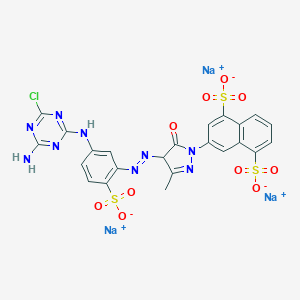
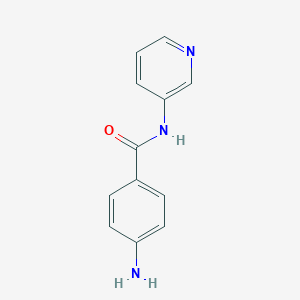
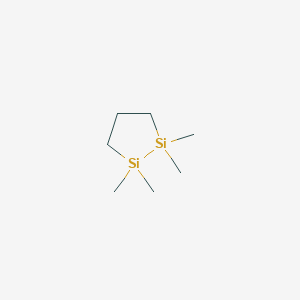
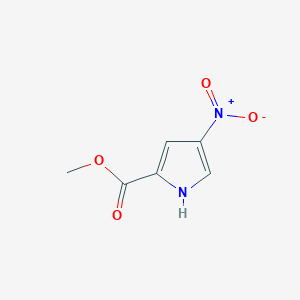
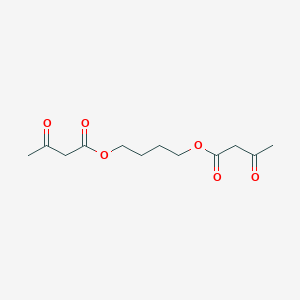
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)
